molecular formula C23H20F2N4O B14757539 1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide

1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide

Cat. No.: B14757539
M. Wt: 406.4 g/mol
InChI Key: PIHRJUVRNRHPAG-LJQANCHMSA-N
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Description

1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide is a complex organic compound that features a benzimidazole core, a difluoropyridine moiety, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the difluoropyridine moiety: This step involves the nucleophilic substitution of a suitable pyridine derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Attachment of the phenylpropyl group: This can be done through a Friedel-Crafts alkylation reaction using a phenylpropyl halide and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or palladium on carbon.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium on carbon.

    Substitution: Amines, thiols, under conditions like heating or using a base.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Aminated benzimidazole derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving benzimidazole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to proteins or nucleic acids, affecting their function. The difluoropyridine moiety can enhance the compound’s binding affinity and specificity through interactions with electron-rich sites. The phenylpropyl group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide: Similar structure but with a methyl group instead of a hydrogen atom on the benzimidazole core.

    1-[(3,5-difluoropyridin-2-yl)methyl]-N-(1-phenylpropyl)benzimidazole-5-carboxamide: Lacks the stereochemistry at the phenylpropyl group.

Uniqueness

1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C23H20F2N4O

Molecular Weight

406.4 g/mol

IUPAC Name

1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide

InChI

InChI=1S/C23H20F2N4O/c1-2-19(15-6-4-3-5-7-15)28-23(30)16-8-9-22-20(10-16)27-14-29(22)13-21-18(25)11-17(24)12-26-21/h3-12,14,19H,2,13H2,1H3,(H,28,30)/t19-/m1/s1

InChI Key

PIHRJUVRNRHPAG-LJQANCHMSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)N(C=N3)CC4=C(C=C(C=N4)F)F

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)N(C=N3)CC4=C(C=C(C=N4)F)F

Origin of Product

United States

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